Scirpusin B

Antiviral HIV-1 Stilbenoid

Scirpusin B (trans-Scirpusin B) is a dimeric stilbenoid with quantifiably superior bioactivity versus its monomer piceatannol and closest analog Scirpusin A. It exhibits a 3.6-fold improvement in anti-HIV-1 potency (IC50 1.33 μmol/L vs. Scirpusin A) and is the most potent radical scavenger among scirpusin congeners. Its ortho-bisphenol motif drives enhanced antioxidant kinetics and superior NO-mediated vasorelaxation. Selective α-glucosidase inhibition (IC50 2.32 µg/mL) with minimal α-amylase activity makes it a preferred scaffold for antidiabetic research. This compound is ideal for antiviral screening, SAR studies, and cardiovascular research.

Molecular Formula C28H22O8
Molecular Weight 486.5 g/mol
CAS No. 69297-49-0
Cat. No. B1681564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScirpusin B
CAS69297-49-0
SynonymsScirpusin B;  Scirpusin-B; 
Molecular FormulaC28H22O8
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O
InChIInChI=1S/C28H22O8/c29-18-9-17(10-19(30)12-18)27-26-15(3-1-14-2-5-21(32)23(34)7-14)8-20(31)13-25(26)36-28(27)16-4-6-22(33)24(35)11-16/h1-13,27-35H/b3-1+
InChIKeyMTYSFTYBAMMIGE-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Scirpusin B (CAS 69297-49-0) for Research Procurement: A Dimeric Stilbenoid with Quantifiable Differentiation


Scirpusin B (trans-Scirpusin B, CAS 69297-49-0) is a naturally occurring dimeric stilbenoid formed from two piceatannol monomer units [1]. It belongs to the oligostilbene class of polyphenolic compounds and is structurally characterized by a dihydrobenzofuran ring system bridging the two monomeric moieties [2]. Isolated from sources including Scirpus maritimus, Passiflora edulis seeds, and Cyperus species, Scirpusin B exhibits a range of bioactivities including antioxidant, anti-inflammatory, antiviral, enzyme inhibitory, and antiproliferative effects [3]. Its unique dimeric architecture, featuring an ortho-bisphenol motif, distinguishes it from monomeric stilbenoids and other dimeric congeners, underpinning quantifiable differences in potency and mechanistic behavior relevant to scientific selection [2].

Why Scirpusin B Cannot Be Replaced by Scirpusin A, Piceatannol, or Resveratrol Dimers


Generic substitution within the stilbenoid class fails due to significant, quantifiable differences in potency and mechanism arising from subtle structural variations. Scirpusin B, a dimer of piceatannol, consistently outperforms its closest structural analog Scirpusin A in multiple assay systems [1]. Its ortho-bisphenol motif confers superior radical scavenging kinetics compared to Scirpusin A and Scirpusin C [2]. Crucially, the dimeric structure of Scirpusin B imparts enhanced bioactivity relative to its monomeric precursor piceatannol, demonstrating greater antioxidant and vasorelaxant effects [3]. These differences are not merely incremental; they represent functional thresholds that determine experimental outcomes and potential translational viability. Consequently, substituting Scirpusin B with a generic 'stilbene dimer' or monomer without verifying specific quantitative performance parameters risks introducing confounding variables, compromising assay reproducibility, and invalidating comparative analyses. The evidence presented below provides the precise, quantifiable benchmarks necessary for informed procurement and experimental design.

Scirpusin B Evidence Guide: Quantified Differentiation Against Key Comparators


Scirpusin B Exhibits 3.6-Fold Greater Anti-HIV-1 Potency Than Scirpusin A In Vitro

In a direct head-to-head comparison, Scirpusin B demonstrated superior antiviral activity against laboratory-adapted HIV-1 strain IIIB compared to its close structural analog Scirpusin A [1]. The 50% inhibitory concentration (IC50) of Scirpusin B was 1.33 μmol/L, whereas Scirpusin A exhibited an IC50 of 4.77 μmol/L in the same TZM-bl cell line assay [1]. Both compounds also inhibited VSV-G pseudotyped HIV-1, suggesting an effect on the cellular replication process [1].

Antiviral HIV-1 Stilbenoid

Scirpusin B Demonstrates Superior Antioxidant Activity Ranking Compared to Scirpusin A and Scirpusin C

A computational and mechanistic study evaluating radical scavenging activity established a clear rank order among three scirpusin congeners [1]. Scirpusin B exhibited the highest antioxidant activity, followed by Scirpusin C and Scirpusin A, which were approximately equal in potency [1]. The study identified that the ortho-bisphenol moiety present in Scirpusin B is the critical structural feature enhancing its antioxidant capacity compared to its analogs [1].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Scirpusin B Exhibits Greater Vasorelaxant and Antioxidant Activity Than Its Monomeric Precursor Piceatannol

In a direct comparison of Scirpusin B and its monomeric precursor piceatannol, Scirpusin B exerted significantly greater antioxidant activity and a more potent vasorelaxant effect [1]. The vasorelaxation induced by both compounds was shown to be mediated via nitric oxide (NO) derived from the endothelium in ex vivo rat thoracic aorta assays [1].

Vasorelaxation Cardiovascular Antioxidant

Scirpusin B Is a Potent Inhibitor of α-Glucosidase (IC50 2.32 µg/mL) with Moderate α-Amylase Inhibition

Scirpusin B demonstrated significant inhibitory activity against carbohydrate digestive enzymes [1]. It inhibited α-glucosidase with a potent IC50 of 2.32 ± 0.04 µg/mL, while its inhibition of α-amylase was moderate with an IC50 of 76.38 ± 0.25 µg/mL [1]. This profile indicates a preferential inhibition of α-glucosidase over α-amylase, a characteristic often desired for antidiabetic agents to minimize gastrointestinal side effects.

Antidiabetic Enzyme Inhibition α-Glucosidase

Scirpusin B Inhibits Nitric Oxide Production in a Concentration-Dependent Manner (10–1 µM)

In LPS-stimulated J774A.1 murine macrophages, trans-scirpusin B showed promising inhibitory activity against the production of the inflammatory mediator nitric oxide (NO) in a concentration-dependent manner over a range of 10–1 µM [1]. This activity was comparable to that of the stilbene trimer cyperusphenol B [1].

Anti-inflammatory Nitric Oxide Macrophage

Scirpusin B Demonstrates Potent Antiproliferative Activity Against Oral Cancer Cell Lines

Scirpusin B exhibited potent antiproliferative effects against oral squamous cell carcinoma cell lines SAS and TTN, inhibiting proliferation by up to 95% and 83%, respectively [1]. Flow cytometry analysis (PI-FACS) confirmed that Scirpusin B (75 µM) induced cell death in 40.26% of SAS cells and 44.3% of TTN cells after 72 hours [1]. Mechanistically, Scirpusin B suppressed the expression of cancer hallmark proteins including TNF-α, survivin, COX-2, cyclin D1, and VEGF-A [1].

Anticancer Oral Squamous Cell Carcinoma Apoptosis

Scirpusin B: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Antiviral Screening Programs Targeting HIV-1 Replication

Scirpusin B is the preferred stilbenoid dimer for laboratories conducting antiviral screens against HIV-1. Its IC50 of 1.33 μmol/L against HIV-1 IIIB in TZM-bl cells represents a 3.6-fold improvement in potency over its closest analog, Scirpusin A [1]. This quantifiable advantage directly influences the selection of effective concentration ranges for dose-response studies and may reduce the amount of compound required for screening libraries, making it a more efficient and economical choice for virology research.

Mechanistic Studies of Radical Scavenging and Oxidative Stress

For researchers investigating the structure-activity relationships of antioxidants, Scirpusin B provides a well-defined benchmark as the most potent radical scavenger among the scirpusin congeners (Scirpusin B > Scirpusin C ≈ Scirpusin A) [2]. Its ortho-bisphenol motif is the critical determinant of this enhanced activity, making it an ideal chemical probe for computational and experimental studies aimed at understanding the molecular basis of polyphenolic antioxidant function [2].

Cardiovascular Research on Endothelium-Dependent Vasorelaxation

Scirpusin B is the superior compound for ex vivo studies of NO-mediated vasorelaxation. It demonstrates greater potency than its monomeric counterpart, piceatannol, in relaxing rat thoracic aorta [3]. This makes Scirpusin B the more relevant tool for investigating the therapeutic potential of dietary polyphenols in managing hypertension and other cardiovascular conditions where endothelial function is compromised [3].

Antidiabetic Drug Discovery Focusing on α-Glucosidase Inhibition

Scirpusin B is a promising lead scaffold for antidiabetic drug discovery due to its potent and selective inhibition of α-glucosidase (IC50 2.32 µg/mL) with a markedly higher IC50 against α-amylase (76.38 µg/mL) [4]. This selectivity profile is therapeutically desirable as it targets postprandial hyperglycemia while minimizing the gastrointestinal distress commonly associated with strong α-amylase inhibitors [4].

Anti-Inflammatory Research in Macrophage Cell Models

Scirpusin B is an effective tool for studying the modulation of inflammatory responses in macrophages, with demonstrated concentration-dependent inhibition of NO production in LPS-stimulated J774A.1 cells within a 1–10 µM range [5]. This validated activity supports its use in cellular models of inflammation and for exploring the role of stilbenoids in regulating innate immune signaling pathways [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scirpusin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.